molecular formula C6H7ClN2O B3029663 5-Chloro-6-methoxypyridin-2-amine CAS No. 742070-74-2

5-Chloro-6-methoxypyridin-2-amine

Cat. No.: B3029663
CAS No.: 742070-74-2
M. Wt: 158.58
InChI Key: MZMVCBQUZNYTEL-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyridin-2-amine: is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the desired product . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Chloro-6-methoxypyridin-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are also explored for their potential use in material science applications .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 6-Chloro-5-methoxypyridin-2-amine
  • 5-Bromo-6-methoxypyridin-2-amine
  • 5-Chloro-2-methoxypyridine

Comparison: 5-Chloro-6-methoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-6-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMVCBQUZNYTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700825
Record name 5-Chloro-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742070-74-2
Record name 5-Chloro-6-methoxy-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742070-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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